molecular formula C14H17NO6 B3054772 Diethyl 2-methyl-2-(4-nitrophenyl)malonate CAS No. 61881-49-0

Diethyl 2-methyl-2-(4-nitrophenyl)malonate

Cat. No. B3054772
CAS RN: 61881-49-0
M. Wt: 295.29 g/mol
InChI Key: MOUBYACUXWWHSC-UHFFFAOYSA-N
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Description

Diethyl 2-Methyl-2-(4-nitrophenyl)malonate is a chemical compound with the molecular formula C14H17NO6 . It is a diester derivative of malonic acid .


Molecular Structure Analysis

The molecular structure of Diethyl 2-Methyl-2-(4-nitrophenyl)malonate consists of 14 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . The molecular weight of the compound is 295.29 .


Physical And Chemical Properties Analysis

Diethyl 2-Methyl-2-(4-nitrophenyl)malonate has a boiling point of 179-182 °C (at a pressure of 1 Torr) and a predicted density of 1.225±0.06 g/cm3 .

Scientific Research Applications

Synthesis and Biological Activities

Diethyl 2-methyl-2-(4-nitrophenyl)malonate plays a critical role as a precursor in synthesizing various quinoline derivatives. These derivatives exhibit a range of biological activities, including antiviral, immunosuppressive, anticancer, and photoprotector properties. A study demonstrated an efficient method for synthesizing this molecule at room temperature, which can be significant for industrial-scale production (Valle, Mangalaraja, Rivas, Becerra, & Naveenraj, 2018).

Crystal Structure Analysis

The crystal structure of diethyl 2-methyl-2-(4-nitrophenyl)malonate and its derivatives has been a subject of interest. Understanding the molecular and crystal structure of such compounds can be vital for designing drugs and materials with specific properties. A study analyzing the crystal structure provided insights into the packing modes and molecular interactions, which are critical for the compound's stability and reactivity (Crozet, Giorgi, Terme, & Vanelle, 2005).

Organic Chemistry and Reactions

In the field of organic chemistry, diethyl 2-methyl-2-(4-nitrophenyl)malonate is involved in various reactions, including Michael reactions with nitro compounds. These reactions are crucial for introducing functionality into organic molecules, leading to the synthesis of valuable intermediates used in the production of polymers, propellants, and explosives (Baum & Guest, 1979).

Supramolecular Assembly

The compound's role in supramolecular assembly formations, assisted via non-covalent interactions, has been studied. Intramolecular hydrogen bonding and the impact of substitutions like chloro and nitro groups on molecular interactions are significant for understanding the compound's behavior in different environments (Shaik, Angira, & Thiruvenkatam, 2019).

properties

IUPAC Name

diethyl 2-methyl-2-(4-nitrophenyl)propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO6/c1-4-20-12(16)14(3,13(17)21-5-2)10-6-8-11(9-7-10)15(18)19/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUBYACUXWWHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50495427
Record name Diethyl methyl(4-nitrophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 2-methyl-2-(4-nitrophenyl)malonate

CAS RN

61881-49-0
Record name Diethyl methyl(4-nitrophenyl)propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50495427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1.7 g sodium hydride (60% in mineral oil) are suspended in 10 ml dimethylsulfoxide at 0° C. The a solution of 6.4 ml diethyl 2-methylmalonate in 10 ml dimethylsulfoxide is added dropwise. The mixture is stirred for 30 minutes and then diluted with 20 ml dimethylsulfoxide. After stirring for further 2 hours a solution of 5 g 4-fluoronitrobenzene is added dropwise. The mixture is stirred for 12 hours while warming to room temperature. Then it is partitioned between icewater and ethylacetate. The aqueous phase is twice extracted with ethylacetate and the combined organic phases are washed with brine. After drying with magnesium sulphate the solvents are evaporated in vacuo. The residue is chromatographed on silica gel (cyclohexane/ethylacetate 90:10 to 50:50).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

Diethyl methyl malonate (6.17 g, 35.4 mmol) was added to a stirred solution of sodium hydride (1.63 g, 42.5 mmol, 60%) in DMSO (50 ml) and stirred for 1 h at room temperature. 1-Fluoro-4-nitrobenzene (5.00 g, 35.4 mmol) was added dropwise to the reaction mixture and stirred for 6 h at room temperature. The reaction mixture was quenched with saturated ammonium chloride solution and extracted with diethyl ether. The separated organic layer was washed with brine solution, dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to afford the crude product. Purified by column chromatography over silica gel (60-120 mesh) using 20% ethyl acetate in petroleum ether as eluent afford 8.20 g (78.8%) of diethyl 2-methyl-2-(4-nitrophenyl)malonate as an oil.
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
1.63 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diethyl 2-methyl-2-(4-nitrophenyl)malonate
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Diethyl 2-methyl-2-(4-nitrophenyl)malonate
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Diethyl 2-methyl-2-(4-nitrophenyl)malonate
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Diethyl 2-methyl-2-(4-nitrophenyl)malonate
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Diethyl 2-methyl-2-(4-nitrophenyl)malonate
Reactant of Route 6
Diethyl 2-methyl-2-(4-nitrophenyl)malonate

Citations

For This Compound
2
Citations
Y NAITO, T GOTO, F AKAHOSHI, S ONO… - Chemical and …, 1991 - jstage.jst.go.jp
A series of 2-[4-(thiazol-2-yl) phenyl] propionic acids substituted at various positions were propared by the reaction of diethyl 2-methyl-2-(4-thiocarbamoylphenyl) malonates with α-…
Number of citations: 10 www.jstage.jst.go.jp
N SUGIYAMA, S ABE, K YoxovAMA, T FUJITA - 1991 - jlc.jst.go.jp
A series of 2-[4-(thiazol-2-yl) phenyl] propionic acids substituted at various positions were prepared by the reaction of diethyl 2-methyl-2-(4-thi0carbamoylphenyl) malonates with az-…
Number of citations: 0 jlc.jst.go.jp

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